4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
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Overview
Description
Preparation Methods
The synthesis of 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-butyl-5-mercapto-4H-1,2,4-triazole-3-thiol with phenol derivatives under alkaline conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit the activity of metalloproteins. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol include:
4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: This compound has an amino group instead of a butyl chain, which can alter its reactivity and biological activity.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: The presence of a bromophenyl group can enhance the compound’s ability to form coordination complexes with metal ions.
4-(4-Hydroxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-thiol: This compound has a hydroxyphenyl group, which can increase its solubility and reactivity in aqueous environments.
The uniqueness of this compound lies in its combination of a butyl chain, a phenol group, and a triazole ring, which imparts specific chemical and biological properties that are valuable for various applications.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
4-butyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-8-15-11(13-14-12(15)17)9-4-6-10(16)7-5-9/h4-7,16H,2-3,8H2,1H3,(H,14,17) |
InChI Key |
QSLOOMLUUMTMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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